

Comparative Efficacy of Islatravir (EFdA) Against Tenofovir-Resistant HIV-1 Strains

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Compound of Interest

Compound Name: EFdA-TP tetraammonium

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This guide provides a detailed comparison of the antiviral efficacy of Islatravir (EFdA), a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI), and tenofovir, a widely used nucleotide reverse transcriptase inhibitor (NRTI), against HIV-1 strains harboring tenofovir resistance-associated mutations. The data presented is intended for researchers, scientists, and drug development professionals working on novel antiretroviral therapies.

Introduction

Islatravir (4'-ethynyl-2-fluoro-2'-deoxyadenosine, EFdA) is a potent antiretroviral agent with a unique mechanism of action.[1][2] Unlike traditional NRTIs, its active triphosphate form (EFdA-TP or ISL-TP) inhibits the HIV-1 reverse transcriptase (RT) through multiple mechanisms, including immediate and delayed chain termination by preventing the translocation of the enzyme.[3][4][5] Tenofovir, administered as a prodrug (e.g., tenofovir disoproxil fumarate or TDF), is converted intracellularly to tenofovir diphosphate (TFV-DP), which acts as a chain terminator.

The primary mutation associated with clinical resistance to tenofovir is K65R in the HIV-1 reverse transcriptase.[6][7][8] This mutation has been shown to have a significant impact on the susceptibility to other nucleoside/nucleotide analogs. This guide examines the efficacy of EFdA-TP in the context of this key tenofovir resistance mutation.

Comparative Efficacy Data



The antiviral activity of Islatravir (EFdA) and Tenofovir was evaluated against wild-type (WT) HIV-1 and strains containing the tenofovir-resistance mutation K65R and the EFdA-associated resistance mutation M184V. The following table summarizes the 50% effective concentration (EC50) fold change values from in vitro studies. The fold change represents the change in EC50 of the mutant virus relative to the wild-type virus.

HIV-1 RT Genotype	Islatravir (EFdA) EC50 Fold Change	Tenofovir (TDF) EC50 Fold Change	Interpretation
Wild-Type (WT)	1.0	1.0	Baseline susceptibility.
K65R	~0.25	~3-4	Hypersusceptibility to Islatravir.[6] Resistance to Tenofovir.[8]
M184V	~3-10	~0.5-0.7	Resistance to Islatravir.[6] Increased susceptibility to Tenofovir.[6][8]
K65R + M184V	Maintained or decreased resistance compared to M184V alone.	Variable	The presence of K65R can counteract M184V-mediated resistance to Islatravir.

Data synthesized from multiple in vitro studies.[6][8]

The data clearly indicates an opposing resistance profile between Islatravir and Tenofovir.[6] The K65R mutation, which confers resistance to tenofovir, renders the virus more susceptible to islatravir.[6] Conversely, the M184V mutation, which confers resistance to islatravir, can resensitize the virus to tenofovir.[6][8]

Experimental Protocols

The following is a generalized protocol for an in vitro phenotypic drug susceptibility assay used to determine the EC50 values of antiretroviral drugs against different HIV-1 strains.



Cell Line and Virus Culture

- Cell Lines: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain an integrated luciferase reporter gene under the control of the HIV-1 promoter, are commonly used.[9]
- Cell Maintenance: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
- Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., NL4-3) or recombinant viruses
 containing patient-derived reverse transcriptase sequences are propagated in a suitable cell
 line (e.g., MT-2 cells).[6] Viral titers are determined, often by measuring the p24 antigen
 concentration using an ELISA.

Antiviral Susceptibility Assay

- Plate Preparation: TZM-bl cells are seeded into 96-well microtiter plates and incubated for 24 hours to allow for cell adherence.
- Drug Dilution: The antiretroviral agents (Islatravir and Tenofovir) are serially diluted to a range of concentrations.
- Drug Treatment: The culture medium is removed from the cells and replaced with fresh medium containing the various concentrations of the drugs.
- Infection: A standardized amount of virus stock is added to each well.
- Incubation: The plates are incubated for 48 hours to allow for a single round of viral replication.[9]
- Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added.
 The luciferase activity, which is proportional to the level of viral replication, is measured using a luminometer.
- Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of luciferase activity against the log of the drug concentration and



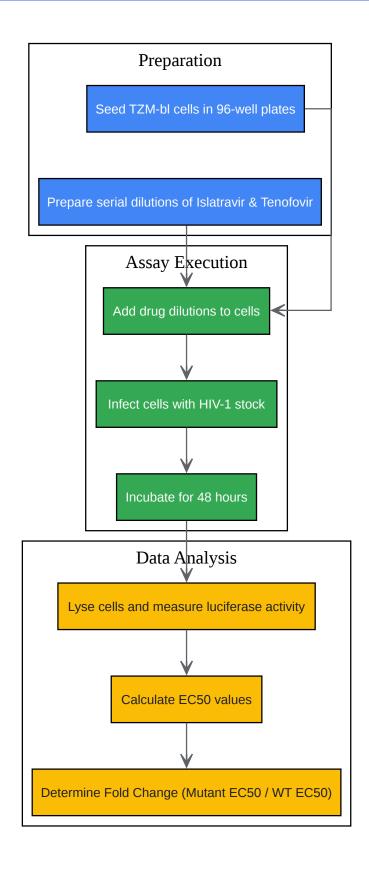


fitting the data to a sigmoidal dose-response curve.[9] The fold change in resistance is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the mechanism of action of EFdA-TP and Tenofovir-DP.

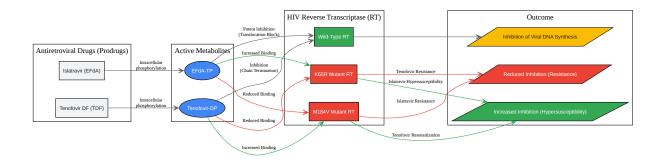




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Caption: Workflow of an in vitro HIV drug susceptibility assay.





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Caption: Opposing resistance profiles of EFdA and Tenofovir.

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